![molecular formula C21H33FN2O2Si B2796499 乙酸-3-{4-氟-1-[三(异丙基)硅基]-1H-吡咯并[2,3-b]吡啶-5-基}丙酸酯 CAS No. 2173991-91-6](/img/structure/B2796499.png)

乙酸-3-{4-氟-1-[三(异丙基)硅基]-1H-吡咯并[2,3-b]吡啶-5-基}丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

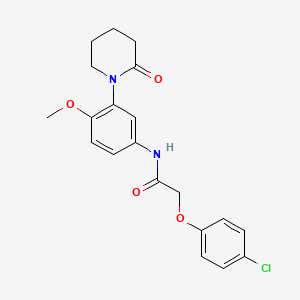

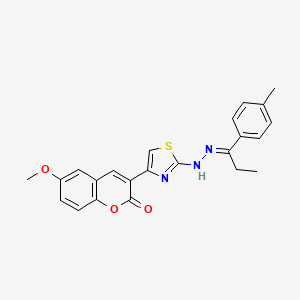

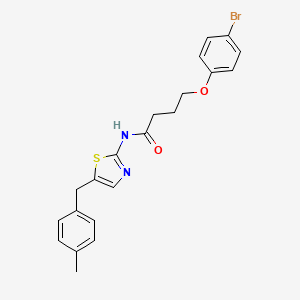

“Ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate” is a complex organic compound. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The compound also contains a fluoro group, a tris(propan-2-yl)silyl group, and an ethyl propanoate group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The pyrrolo[2,3-b]pyridine core is a bicyclic aromatic structure, which likely contributes to the compound’s stability and may influence its reactivity . The fluoro group, the tris(propan-2-yl)silyl group, and the ethyl propanoate group are all attached to this core .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the fluoro group might be susceptible to nucleophilic substitution reactions, while the ester group could undergo hydrolysis or other reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group might increase its polarity, while the tris(propan-2-yl)silyl group could potentially increase its hydrophobicity .科学研究应用

杂环化合物合成中的研究应用

杂环化合物: 2-氧代-3-(4-氧代-4Н-色满-2-基)丙酸乙酯与 S-甲基异硫脲半氢碘酸盐的生成与反应形成了三嗪酮或三嗪二酮,突出了丙酸乙酯衍生物在合成具有潜在生物活性的杂环化合物中的多功能性 (Vetyugova 等,2018)。此类方法可能与复杂分子的合成或改性有关,包括吡咯并吡啶衍生物。

合成与表征: 硫代吡啶及其相关杂环化合物的合成与表征,包括噻吩并[2,3-b]吡啶,展示了丙酸乙酯衍生物可以进行的广泛反应,从而产生具有不同化学结构和在药物发现或材料科学中具有潜在应用的新型化合物 (Al-Taifi 等,2020)。

抗氧化活性: 对吡咯并吡啶衍生物的研究,例如 4,6-二甲基-3-(吡咯-1-基)硒代并[2,3-b]吡啶-2-羧酸乙酯及其反应以提供具有抗氧化活性的化合物,表明这些分子在创建药理活性剂方面的潜力 (Zaki 等,2017)。

光致氧化环化: 丙酸乙酯衍生物在光致直接氧化环化过程中用于生成多杂环化合物,展示了该化合物在高级有机合成技术中的效用 (Zhang 等,2017)。

属性

IUPAC Name |

ethyl 3-[4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33FN2O2Si/c1-8-26-19(25)10-9-17-13-23-21-18(20(17)22)11-12-24(21)27(14(2)3,15(4)5)16(6)7/h11-16H,8-10H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRJDICFDBZZQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CN=C2C(=C1F)C=CN2[Si](C(C)C)(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33FN2O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-{4-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2796418.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2796422.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B2796425.png)

![5-bromo-2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2796429.png)

![methyl (2E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2796434.png)